molecular formula C10H17ClN2O2 B3111753 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride CAS No. 1858241-77-6

2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride

Cat. No. B3111753
CAS RN: 1858241-77-6
M. Wt: 232.71 g/mol
InChI Key: PXYKECXDSUGUMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride, also known as PIPES, is a chemical compound commonly used in scientific research. It is a buffering agent that helps maintain a stable pH in biological systems, making it an essential component in many experiments.

Mechanism of Action

2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride works as a buffering agent by accepting or donating protons to maintain a stable pH. It is a zwitterionic molecule, meaning it has both a positive and negative charge at different parts of the molecule. This property allows 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride to act as a good buffer in both acidic and basic conditions.
Biochemical and Physiological Effects:
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride has no known biochemical or physiological effects on cells or organisms. It is considered to be a biologically inert compound, making it a safe and reliable choice for scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride as a buffering agent is its ability to maintain a stable pH range over a wide temperature range. It is also less likely to interfere with biological processes compared to other buffering agents, such as Tris or HEPES. However, 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride has some limitations, including its limited solubility in water and its high cost compared to other buffering agents.

Future Directions

There are several future directions for 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride research, including the development of new synthesis methods to improve yield and reduce cost. Researchers may also investigate the use of 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride in new applications, such as drug delivery or nanotechnology. Additionally, further studies may be conducted to investigate the potential toxic effects of 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride on cells and organisms. Overall, 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride is a valuable compound in scientific research, and its potential applications are vast.

Scientific Research Applications

2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride is commonly used as a buffering agent in biological experiments, including cell culture, enzyme assays, and protein purification. It is particularly useful in experiments that require a stable pH range between 6.1 and 7.5, as 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride has a pKa value of 7.5. 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride is also used in electrophysiology experiments to maintain the pH of the recording solution.

properties

IUPAC Name

2-(3-piperidin-4-yl-1,2-oxazol-5-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.ClH/c13-6-3-9-7-10(12-14-9)8-1-4-11-5-2-8;/h7-8,11,13H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYKECXDSUGUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC(=C2)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride
Reactant of Route 2
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride
Reactant of Route 3
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride
Reactant of Route 4
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride
Reactant of Route 5
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride
Reactant of Route 6
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride

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